Methyl (S)-3-amino-2-phenylpropanoate hydrochloride
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Overview
Description
Methyl (S)-3-amino-2-phenylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique properties and reactivity, making it a valuable tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-2-phenylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar esterification methods. The use of methanol and trimethylchlorosilane remains a preferred choice due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-2-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Methyl (S)-3-amino-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, participating in various metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-3-amino-2-phenylpropanoate hydrochloride
- Ethyl (S)-3-amino-2-phenylpropanoate hydrochloride
- Methyl (S)-3-amino-2-phenylbutanoate hydrochloride
Uniqueness
Methyl (S)-3-amino-2-phenylpropanoate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities and properties compared to its analogs .
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
methyl (2S)-3-amino-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(7-11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
XEIPXRKVVATEEC-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CN)C1=CC=CC=C1.Cl |
Canonical SMILES |
COC(=O)C(CN)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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